Methyl 3-amino-6-ethylpyrazine-2-carboxylate
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Description
Methyl 3-amino
Biological Activity
Methyl 3-amino-6-ethylpyrazine-2-carboxylate is a compound belonging to the pyrazine family, which is increasingly recognized for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR) based on various research findings.
Chemical Structure and Properties
This compound has a unique structure characterized by an amino group at the 3-position, an ethyl group at the 6-position of the pyrazine ring, and a carboxylate ester functional group. This structural arrangement is crucial for its biological activity, influencing how it interacts with biological targets.
Antimicrobial Activity
The antimicrobial potential of this compound has been highlighted in several studies:
Anticancer Properties
Preliminary investigations into the anticancer activity of this compound indicate promising results:
- Cytotoxicity Studies : In vitro studies involving pyrazine derivatives have shown varying degrees of cytotoxicity against cancer cell lines such as HepG2 and MCF-7. The introduction of different substituents on the pyrazine core has been correlated with enhanced anticancer activity, suggesting that this compound could be further explored in this context .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
Compound | Structure Features | Antimicrobial Activity (MIC) | Anticancer Activity |
---|---|---|---|
This compound | Amino at position 3, ethyl at position 6 | TBD | TBD |
5-Chloropyrazine-2-carboxamide | Varying alkyl groups | Low MIC against M. tuberculosis | Moderate cytotoxicity |
2,5-Dimethylpyrazine | Dimethyl substitutions | Effective against E. coli | High cytotoxicity against HepG2 |
The table above summarizes key findings from various studies on related compounds, indicating that modifications in the pyrazine structure significantly affect both antimicrobial and anticancer activities.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Alkylation Reactions : Utilizing alkylating agents to introduce ethyl groups.
- Carboxylic Acid Derivatives : Employing carboxylic acid derivatives to form esters.
- Amino Group Introduction : Utilizing amination techniques to incorporate amino groups at specific positions on the pyrazine ring.
These methods highlight the versatility in synthesizing this compound and its derivatives, facilitating further exploration of its properties and applications .
Properties
CAS No. |
2231-51-8 |
---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 3-amino-6-ethylpyrazine-2-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-3-5-4-10-7(9)6(11-5)8(12)13-2/h4H,3H2,1-2H3,(H2,9,10) |
InChI Key |
LABCVBWADPUJTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C(=N1)C(=O)OC)N |
Origin of Product |
United States |
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